
2-Quinoxalinemethanol Nitrate 1,4-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinoxalinemethanol Nitrate 1,4-Dioxide is a biochemical used for proteomics research . It has a molecular formula of C9H7N3O5 and a molecular weight of 237.17 .
Synthesis Analysis
Quinoxaline 1,4-dioxides, such as 2-Quinoxalinemethanol Nitrate 1,4-Dioxide, have been the focus of synthetic chemists due to their high reactivity and tendency to undergo various rearrangements . The synthesis of quinoxalines has been intensively studied, especially because of the diverse biological activities ascribed to many representatives of this class of compounds .Molecular Structure Analysis
The molecular structure of 2-Quinoxalinemethanol Nitrate 1,4-Dioxide consists of a quinoxaline core with two N-oxide groups .Chemical Reactions Analysis
Quinoxaline 1,4-dioxides are known for their high reactivity and tendency to undergo various rearrangements . They are an important class of heterocyclic N-oxides, which have piqued the interest of synthetic chemists .Applications De Recherche Scientifique
Antibacterial Drug Development
Quinoxaline 1,4-dioxides, including 2-Quinoxalinemethanol Nitrate 1,4-Dioxide, have been recognized for their antibacterial properties. They are considered in the development of new antibacterial drugs due to their ability to target and inhibit bacterial infections .
Antitumor Activity
These compounds have shown promise in oncology. Their structure allows for interactions with various proteins, enzymes, and receptors, which is crucial in the synthesis of novel anticancer compounds .
Antifungal Applications
The biological activity spectrum of quinoxaline 1,4-dioxides extends to antifungal properties. This makes them valuable in the research and treatment of fungal infections .
Insecticidal and Herbicidal Uses
The dual N-oxide groups in quinoxaline 1,4-dioxides contribute to their use in agriculture as insecticides and herbicides, providing a chemical defense against pests and weeds .
Antiparasitic Treatments
These compounds are also being explored for their potential in treating parasitic infections such as malaria, trypanosomiasis, leishmaniasis, and amoebiasis. Their wide range of biological activity makes them suitable candidates for antiparasitic drug development .
Proteomics Research
2-Quinoxalinemethanol Nitrate 1,4-Dioxide is utilized in proteomics research. Its unique chemical properties enable its application in the study of proteins, particularly in understanding protein functions and interactions .
Mécanisme D'action
Target of Action
2-Quinoxalinemethanol Nitrate 1,4-Dioxide is a derivative of Quinoxaline 1,4-dioxides . Quinoxaline 1,4-dioxides have been found to have a wide range of biological activity, including antibacterial, antitumor, antifungal, insecticidal, herbicidal, and antiparasitic properties . They interact with various target proteins, enzymes, and receptors through several types of interactions, such as hydrogen bonds, dipole-dipole, hydrophobic interactions, van der Waals forces, and π-stacking interactions .
Mode of Action
The mode of action of Quinoxaline 1,4-dioxides, including 2-Quinoxalinemethanol Nitrate 1,4-Dioxide, involves the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and bioreductive agents . These compounds are known to cause DNA damage , which can lead to various biological effects depending on the specific targets and the cellular context.
Biochemical Pathways
These could include pathways related to DNA repair, oxidative stress response, cell cycle regulation, and others .
Pharmacokinetics
N-oxides of heterocyclic compounds, including quinoxaline 1,4-dioxides, are known to be prodrugs due to their ability to be reduced by various oxidoreductases expressed in bacterial and tumor cells . This suggests that these compounds may have good bioavailability and can be activated in the target cells.
Result of Action
The result of the action of 2-Quinoxalinemethanol Nitrate 1,4-Dioxide is likely to depend on the specific targets and the cellular context. Given its ability to cause DNA damage , it may lead to cell death in tumor cells or bacterial cells. It may also have other effects depending on the specific biochemical pathways that it affects.
Orientations Futures
Quinoxaline 1,4-dioxides, including 2-Quinoxalinemethanol Nitrate 1,4-Dioxide, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . The prospects for their practical use in the development of drugs of various pharmaceutical groups are being evaluated .
Propriétés
IUPAC Name |
(1-oxido-4-oxoquinoxalin-4-ium-2-yl)methyl nitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-10-5-7(6-17-12(15)16)11(14)9-4-2-1-3-8(9)10/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVSSBXINLRUMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)CO[N+](=O)[O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539662 |
Source


|
| Record name | 3-[(Nitrooxy)methyl]-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinoxalinemethanol Nitrate 1,4-Dioxide | |
CAS RN |
93222-85-6 |
Source


|
| Record name | 3-[(Nitrooxy)methyl]-1-oxoquinoxalin-1-ium-4(1H)-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

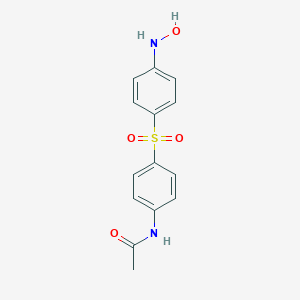
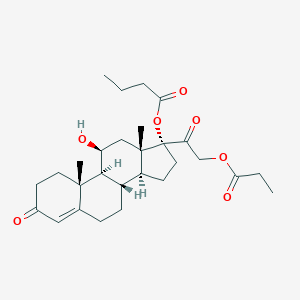
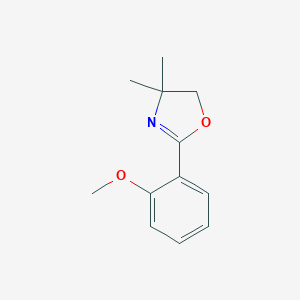
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)
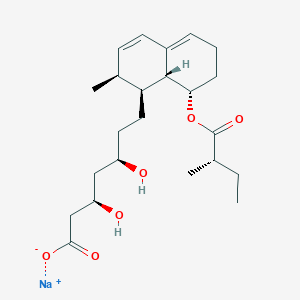

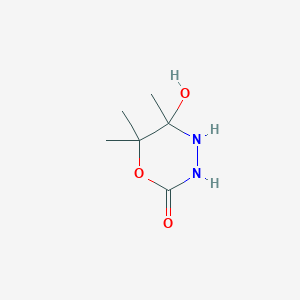
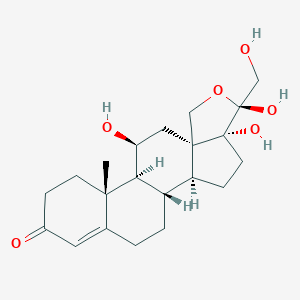

![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)



![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)